Product packaging for Azd 9977(Cat. No.:)

Azd 9977

Cat. No.: B8434226
M. Wt: 399.4 g/mol
InChI Key: MBKYLPOPYYLTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Selective Mineralocorticoid Receptor Modulators

AZD9977 is classified as a selective mineralocorticoid receptor modulator (SMRM). This classification highlights its ability to modulate the activity of the MR in a manner distinct from simple antagonism le.ac.ukresearchgate.netnih.gov. While traditional MRAs block the receptor, SMRMs like AZD9977 can induce a different conformational change in the receptor, leading to a distinct recruitment of co-factor peptides le.ac.ukresearchgate.netnih.gov. This differentiated interaction is hypothesized to allow for a separation of the beneficial organ-protective effects mediated by MR activation in non-epithelial tissues from the effects on electrolyte balance in renal epithelial cells, which are associated with the risk of hyperkalemia with conventional MRAs researchgate.netplos.org.

Rationale for Investigation of Differentiated Mineralocorticoid Receptor Modulation

The rationale for investigating differentiated MR modulation with compounds like AZD9977 is driven by the limitations of existing MRA therapies. While MR antagonists are effective in treating conditions like heart failure, their use is often restricted by the risk of hyperkalemia and worsening renal function, particularly in vulnerable patient populations le.ac.ukresearchgate.netnih.gov. Excessive MR activation contributes to target organ dysfunction, vascular injury, and fibrosis nih.govplos.org. By offering organ protection comparable to full antagonists but with a reduced impact on urinary electrolyte excretion, AZD9977 is being investigated for its potential to provide the therapeutic benefits of MR modulation with a lower liability for hyperkalemia le.ac.ukplos.orgoup.com. This differentiated profile could address an important unmet medical need, allowing for broader and potentially safer use of MR-targeted therapies in patients who are at risk of hyperkalemia le.ac.ukresearchgate.net.

Detailed Research Findings

Preclinical studies have been instrumental in characterizing the pharmacological profile of AZD9977. In vitro studies have shown that AZD9977 is a potent and selective MR modulator medchemexpress.com. Reporter gene assays have demonstrated that AZD9977 antagonizes aldosterone-activated MR medchemexpress.comresearchgate.net. While AZD9977 and eplerenone (B1671536) showed similar in vitro potencies on human MR, AZD9977 acts as a partial MR antagonist, which is attributed to its unique interaction pattern and distinct co-factor recruitment profile compared to eplerenone nih.govplos.orgresearchgate.net.

Studies in animal models of cardio-renal disease have provided key insights into AZD9977's organ-protective effects. In uni-nephrectomized db/db mice and uni-nephrectomized rats administered aldosterone (B195564) and a high-salt diet, AZD9977 dose-dependently reduced albuminuria and improved kidney histopathology, demonstrating organ protection comparable to eplerenone le.ac.ukresearchgate.netplos.org.

A crucial finding supporting the rationale for differentiated modulation is the effect of AZD9977 on electrolyte excretion. In acute studies in rats on a low-salt diet, AZD9977 did not affect the urinary Na⁺/K⁺ ratio, whereas eplerenone increased this ratio dose-dependently nih.govplos.orgnih.gov. This suggests that AZD9977 retains organ protection without the acute effects on urinary electrolyte excretion typically seen with conventional MRAs nih.govplos.org.

Early clinical research in healthy volunteers has further supported these preclinical observations. A phase 1 study showed that AZD9977 was rapidly absorbed and exhibited approximately dose-proportional kinetics researchgate.netnih.gov. Importantly, this study found that while serum aldosterone levels increased dose-dependently with AZD9977 administration (indicating target engagement), serum potassium levels and urinary electrolyte excretion remained unchanged researchgate.netnih.govoup.com. These findings in humans are consistent with the preclinical data and reinforce the hypothesis that AZD9977's differentiated mechanism may lead to a lower risk of hyperkalemia compared to traditional MRAs nih.govoup.com.

Data Tables

Based on the research findings, the following interactive tables illustrate key data points:

Study Type Model/Participants Key Finding on Organ Protection Citation
Preclinical Uni-nephrectomized db/db mice Dose-dependent reduction in albuminuria, improved kidney histology le.ac.ukresearchgate.netplos.org
Preclinical Uni-nephrectomized rats (aldosterone/high salt) Dose-dependent reduction in albuminuria, improved kidney histology le.ac.ukresearchgate.netplos.org
Study Type Model/Participants Key Finding on Electrolyte Excretion Comparison Citation
Preclinical Rats (low salt diet) No effect on urinary Na⁺/K⁺ ratio Eplerenone increased Na⁺/K⁺ ratio dose-dependently nih.govplos.orgnih.gov
Phase 1 Clinical Healthy male volunteers Serum potassium and urinary electrolytes unchanged Despite dose-dependent increase in aldosterone researchgate.netnih.govoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18FN3O5 B8434226 Azd 9977

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18FN3O5

Molecular Weight

399.4 g/mol

IUPAC Name

2-[7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide

InChI

InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)

InChI Key

MBKYLPOPYYLTNW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F

Origin of Product

United States

Molecular Pharmacology of Azd9977

Mineralocorticoid Receptor (MR) as the Primary Molecular Target

The primary molecular target of AZD9977 is the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors. nih.govmedchemexpress.com The inappropriate activation of MR is a key factor in the pathophysiology of various cardiovascular and renal diseases. nih.gov AZD9977 demonstrates a high binding affinity for the human mineralocorticoid receptor. nih.gov In competitive binding experiments, AZD9977 effectively displaces radiolabeled aldosterone (B195564) from the MR, confirming its direct interaction with this receptor. nih.gov

Mode of Receptor Interaction

The interaction of AZD9977 with the mineralocorticoid receptor is characterized by a distinct mechanism that sets it apart from conventional MR antagonists like eplerenone (B1671536) and spironolactone. nih.gov

Partial Antagonist Activity

In functional assays, AZD9977 acts as a partial antagonist of the mineralocorticoid receptor. nih.gov When tested in the presence of the natural MR agonist aldosterone, AZD9977 does not completely block receptor activity. For instance, in a reporter gene assay, AZD9977 suppressed only about 69% of aldosterone-induced MR activity, whereas the full antagonist eplerenone achieved complete suppression. nih.gov

Interestingly, in the absence of an agonist like aldosterone, AZD9977 exhibits partial agonist activity, with an efficacy of approximately 31% in stimulating the MR. In contrast, full antagonists like eplerenone are inactive under the same conditions. nih.gov This dual partial agonist/antagonist profile is a hallmark of AZD9977's molecular action. nih.gov

CompoundFunctional Activity (in presence of Aldosterone)Agonist Efficacy (in absence of Aldosterone)
AZD9977Partial Antagonist (69% suppression)Partial Agonist (31% efficacy)
EplerenoneFull AntagonistInactive

Unique Ligand-Binding Domain Interaction Patterns

X-ray crystallography studies have revealed that AZD9977 binds to the ligand-binding domain (LBD) of the mineralocorticoid receptor in a manner distinct from that of full antagonists. nih.gov While it occupies the same general pocket as eplerenone, AZD9977 establishes a unique pattern of interactions with the amino acid residues of the LBD. nih.gov

Specifically, AZD9977 forms stronger interactions with key "gatekeeper" residues, such as Gln776 and Arg817, which are crucial for receptor activation. nih.gov It also engages with Asn770. nih.gov These specific interactions are believed to be responsible for the partial agonist/antagonist profile of the compound. nih.gov In contrast, a full antagonist like eplerenone exhibits a different and weaker interaction pattern with these critical residues. nih.gov

Distinct Co-factor Recruitment Profile Compared to Full Antagonists

The unique conformation induced in the MR's ligand-binding domain by AZD9977 leads to a differentiated recruitment of transcriptional co-factors compared to full antagonists. nih.gov The binding of an agonist to a nuclear receptor typically promotes the recruitment of co-activator proteins, leading to gene transcription. Conversely, antagonists block this recruitment.

In the case of AZD9977, the recruitment of co-activator peptides is intermediate between that observed with a full agonist like aldosterone (strong recruitment) and a full antagonist like eplerenone (weak to no recruitment). nih.gov This intermediate co-factor recruitment profile is a direct functional consequence of its partial antagonist nature and its unique interaction with the MR LBD. nih.gov

Receptor Selectivity Profiling

A crucial aspect of the pharmacological profile of any MR modulator is its selectivity for the mineralocorticoid receptor over other related steroid receptors, such as the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and androgen receptor (AR). Off-target effects due to cross-reactivity with these receptors can lead to undesirable side effects.

Specificity for Mineralocorticoid Receptor over Other Steroid Receptors

AZD9977 demonstrates a high degree of selectivity for the mineralocorticoid receptor. nih.gov In binding assays, it shows significantly lower affinity for the glucocorticoid, progesterone, and androgen receptors. nih.gov This selectivity profile is comparable to that of eplerenone. nih.gov The high specificity of AZD9977 for the MR minimizes the potential for off-target effects mediated by other steroid receptors. nih.gov

ReceptorAZD9977 Binding Affinity (pKi)Eplerenone Binding Affinity (pKi)
Mineralocorticoid Receptor (MR)7.5 ± 0.17.0 ± 0.1
Glucocorticoid Receptor (GR)5.4 ± 0.14.9 ± 0.1
Progesterone Receptor (PR)4.6 ± 0.44.3 ± 0.2
Androgen Receptor (AR)<4.35.3 ± 0.3

Binding constants (pKi) are presented as mean ± standard deviation. A higher pKi value indicates a higher binding affinity.

Comparative Selectivity with Established Mineralocorticoid Receptor Antagonists

A key feature of AZD9977 is its high selectivity for the mineralocorticoid receptor over other steroid hormone receptors, such as the glucocorticoid receptor (GR), progesterone receptor (PR), and androgen receptor (AR). nih.gov This selectivity is a significant differentiator from older, steroidal MR antagonists like spironolactone, which is known for its off-target binding to androgen and progesterone receptors, leading to hormonal side effects. researchgate.net Eplerenone was developed to have greater selectivity than spironolactone. researchgate.netnih.gov AZD9977, as a non-steroidal agent, continues this trend of high receptor specificity. nih.gov

Binding assays have been conducted to quantify the selectivity of AZD9977 in comparison to eplerenone. The binding affinity is often expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. As shown in the table below, both AZD9977 and eplerenone demonstrate a high affinity for the MR and substantially lower affinities for the GR, PR, and AR, underscoring their selectivity. nih.gov

Data sourced from preclinical binding assays. nih.gov

Species-Specific Receptor Potencies

The potency of AZD9977 as an MR antagonist has been evaluated across different species to understand potential translational differences between preclinical models and humans. In vitro reporter gene assays are commonly used to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological function. A lower IC50 value corresponds to a higher potency.

Studies have shown that AZD9977 and eplerenone are equipotent in their activity on the human and mouse mineralocorticoid receptors. nih.gov However, a notable difference is observed in their potency against the rat MR, where eplerenone is approximately twofold more potent than AZD9977. nih.gov This highlights the importance of considering species-specific differences when extrapolating preclinical findings.

Data derived from reporter gene assays measuring antagonism of the respective mineralocorticoid receptors. nih.gov

Preclinical Research Methodologies for Azd9977 Characterization

In Vitro Pharmacological Assays

In vitro studies have been crucial in defining the interaction of AZD9977 with the mineralocorticoid receptor and other steroid hormone receptors. medchemexpress.comnih.govplos.orgnih.gov These assays provide insights into the compound's potency, selectivity, and functional activity at the molecular level. medchemexpress.comnih.govplos.orgnih.gov

Reporter Gene Assays for Functional Activity Assessment

Reporter gene assays are utilized to assess the functional activity of AZD9977 on the mineralocorticoid receptor. These assays typically involve cells transfected with a construct where the full-length MR drives the expression of a reporter gene, such as luciferase. medchemexpress.complos.orgnih.govclinisciences.com By measuring reporter gene activity in the presence of aldosterone (B195564) (an MR agonist) and varying concentrations of AZD9977, researchers can determine if AZD9977 acts as an antagonist or modulator of MR activity. medchemexpress.complos.orgnih.govclinisciences.com

Studies have shown that AZD9977 antagonizes aldosterone-activated human MR in reporter gene assays. medchemexpress.complos.orgnih.govclinisciences.com Compared to eplerenone (B1671536), a known MR antagonist, AZD9977 exhibits similar potency but functions as a partial antagonist, suppressing approximately 69% of MR activity in these assays, whereas eplerenone acts as a full antagonist. medchemexpress.complos.orgnih.govclinisciences.com Species-selective potencies for AZD9977 and eplerenone on human, mouse, and rat MR have also been established using reporter gene assays with the respective MR ligand-binding domains (LBDs). medchemexpress.complos.orgnih.gov

Table 1: AZD9977 and Eplerenone Activity in Human MR Reporter Gene Assay

CompoundAldosterone Present (IC₅₀)Aldosterone AbsentAntagonistic Efficacy
AZD99770.28 μMPartial Agonist69%
Eplerenone0.34 μMFull AntagonistFull

Data derived from reporter gene assays using full-length human MR in U2-OS cells. medchemexpress.complos.orgnih.govclinisciences.com

Further research using a Met777Val MR mutant in a reporter gene assay revealed that this mutation significantly impacted AZD9977's functional profile. nih.govsci-hub.se On the Met777Val mutant, AZD9977 was unable to significantly block aldosterone-mediated activation and caused nearly full receptor activation in the absence of aldosterone. nih.govsci-hub.se In contrast, eplerenone remained a full antagonist on this mutant receptor. nih.govsci-hub.se This suggests a critical involvement of Met777 in mediating AZD9977's actions and its differentiated functional profile compared to eplerenone. nih.govsci-hub.se

Binding Assays for Receptor Affinity Determination

Binding assays are employed to quantify the affinity of AZD9977 for the mineralocorticoid receptor and to assess its selectivity against other steroid hormone receptors, such as the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and androgen receptor (AR). medchemexpress.complos.orgnih.govclinisciences.com These assays typically involve competing the test compound with a radiolabeled ligand (e.g., tritiated aldosterone) for binding to the receptor. plos.orgnih.gov

AZD9977 has been shown to displace tritiated aldosterone from recombinantly expressed MR in competition binding experiments. plos.orgnih.gov Binding assays have demonstrated that AZD9977 is a potent binder of the MR. medchemexpress.comclinisciences.com Selectivity profiling against other nuclear receptors is crucial to ensure that the compound's effects are primarily mediated through the MR. medchemexpress.complos.orgnih.govclinisciences.com

Table 2: Binding Affinity (pKi) of AZD9977 and Eplerenone for Steroid Receptors

CompoundMR (pKi)GR (pKi)PR (pKi)AR (pKi)
AZD99777.55.44.6Not specified in source
EplerenoneNot specified in sourceNot specified in sourceNot specified in sourceNot specified in source

Data represents observed pKi values from binding assays. medchemexpress.comclinisciences.com

Co-factor Recruitment Assays

Co-factor recruitment assays provide insights into how a ligand influences the interaction of the mineralocorticoid receptor with co-activator and co-repressor proteins. nih.govplos.orgnih.gov This recruitment pattern is a key determinant of the receptor's transcriptional activity and can differentiate the mechanism of action between full antagonists, partial agonists, and selective modulators. nih.govresearchgate.netle.ac.uknih.govtandfonline.comresearchgate.netmedkoo.com Surface plasmon resonance (SPR) is one technique used for these assays. plos.org

AZD9977 demonstrates a distinct recruitment profile of co-factor peptides compared to eplerenone. nih.govplos.orgnih.govresearchgate.netle.ac.uknih.govtandfonline.comresearchgate.netmedkoo.com This differentiated recruitment pattern is believed to contribute to AZD9977's unique pharmacological profile as a selective MR modulator. plos.orgnih.govresearchgate.netle.ac.uknih.govtandfonline.comresearchgate.netmedkoo.com The interaction pattern of AZD9977 with MR results in a distinct recruitment of co-factor peptides when compared to eplerenone. nih.govplos.orgnih.govresearchgate.netnih.govresearchgate.netmedkoo.com This is associated with AZD9977 being a partial MR antagonist in vitro. plos.orgnih.govsci-hub.se The AF2 region of the MR is crucial for co-regulator interaction, and a different recruitment compared to eplerenone has been observed for AZD9977. researchgate.net

Structural Biology Approaches (e.g., X-ray Crystallography for Binding Mode Elucidation)

Structural biology techniques, particularly X-ray crystallography, are employed to determine the three-dimensional structure of the mineralocorticoid receptor ligand-binding domain in complex with AZD9977. nih.govplos.orgnih.govplos.orgebi.ac.ukproteopedia.org This provides atomic-level details about how the compound binds to the receptor, revealing key interactions and informing the understanding of its mechanism of action. plos.orgnih.govplos.orgebi.ac.ukproteopedia.orgglycoforum.gr.jp

X-ray crystallography studies have characterized the binding mode of AZD9977 to the MR LBD. plos.orgnih.govplos.orgebi.ac.ukproteopedia.org The structure of the MR LBD in complex with AZD9977 has been determined. plos.orgnih.govplos.orgproteopedia.org The binding mode of AZD9977 is differentiated from that of eplerenone, which is closely related to spironolactone's binding mode. nih.govplos.org The unique interaction pattern of AZD9977 with the MR is attributed to its distinct chemical structure and how it engages with specific residues within the ligand-binding pocket. nih.govplos.org For instance, the AZD9977 amide extension is positioned to interact with residues like Gln776, Arg817, and Ser810, and potentially an ordered water molecule. plos.org The N-methyl-acetamide side chain of AZD9977 is optimally placed to form interactions with Thr945 and Asn770. plos.org These specific interactions contribute to AZD9977's differentiated binding pattern and functional profile. nih.govplos.org

In Vivo Animal Models of Cardiorenal Disease

In vivo studies using animal models are essential for evaluating the effects of AZD9977 on organ protection and function in a living system, particularly in the context of cardiorenal diseases where mineralocorticoid receptor overactivation plays a significant role. nih.govplos.orgnih.govworktribe.comahajournals.org

Models of Chronic Kidney Disease (e.g., Uni-nephrectomized db/db Mice, Aldosterone-infused and High-salt Diet Rats)

Preclinical efficacy of AZD9977 in chronic kidney disease (CKD) has been assessed in several animal models that mimic aspects of human kidney disease. nih.govplos.orgnih.govnih.govresearchgate.netmedkoo.comworktribe.comresearchgate.net

Uni-nephrectomized db/db Mice: The uni-nephrectomized db/db mouse model is a model of diabetic nephropathy, characterized by the development of kidney damage over time. nih.govworktribe.com Db/db mice are genetically predisposed to diabetes, and uninephrectomy is performed to accelerate the progression of diabetic nephropathy. nih.govworktribe.com In this model, AZD9977 has been shown to dose-dependently reduce albuminuria and improve kidney histopathology. nih.govplos.orgnih.govresearchgate.netle.ac.uknih.govresearchgate.netmedkoo.comresearchgate.net These protective effects were observed to be similar to those of eplerenone. nih.govplos.orgnih.govnih.govresearchgate.netmedkoo.com Co-administration of AZD9977 with enalapril (B1671234) (an ACE inhibitor) in this model also reduced albuminuria and showed an apparent additive effect on renal pathology scoring. medchemexpress.com

Aldosterone-infused and High-salt Diet Rats: This model involves uni-nephrectomized rats that receive continuous infusion of aldosterone via osmotic minipumps and are fed a high-salt diet. medchemexpress.comnih.govplos.orgnih.govresearchgate.networktribe.comresearchgate.net This combination of aldosterone and high salt induces significant renal injury, including albuminuria and histological changes. medchemexpress.comnih.govplos.orgnih.govresearchgate.netresearchgate.netuni-muenchen.de This model is well-suited to study the on-target mediated effects of MR antagonists and modulators. nih.gov In this model, AZD9977 dose-dependently reduced the urinary albumin-to-creatinine ratio (UACR), a marker of kidney damage. medchemexpress.complos.orgnih.govresearchgate.net The reduction in UACR was comparable to that observed with eplerenone. plos.orgnih.govresearchgate.net AZD9977 also improved kidney histopathology in this model. medchemexpress.comnih.gov

Table 3: Effects of AZD9977 in CKD Animal Models

Animal ModelInterventionKey Finding (Renal)Comparison to Eplerenone
Uni-nephrectomized db/db MiceAZD9977 treatmentDose-dependent reduction in albuminuria, improved histopathologySimilar efficacy
Aldosterone-infused, High-salt RatsAZD9977 treatmentDose-dependent reduction in UACR, improved histopathologySimilar efficacy

Summary of key renal findings in preclinical CKD models. medchemexpress.comnih.govplos.orgnih.govresearchgate.netle.ac.uknih.govresearchgate.netmedkoo.comresearchgate.net

In contrast to eplerenone, which increased the urinary Na+/K+ ratio in acute testing in rats, AZD9977 did not significantly affect this ratio. nih.govplos.orgnih.govresearchgate.netnih.govresearchgate.netmedkoo.comasn-online.orgoup.com This difference in effect on electrolyte excretion is a notable characteristic of AZD9977 observed in preclinical studies. nih.govplos.orgnih.govresearchgate.netnih.govresearchgate.netmedkoo.comasn-online.orgoup.com Studies in rats treated with single doses of AZD9977 or eplerenone in combination with either aldosterone or fludrocortisone (B194907) showed that AZD9977 dose-dependently increased urinary Na+/K+ ratio when tested against fludrocortisone, but not against aldosterone. nih.gov Eplerenone increased the ratio with both agonists. nih.gov This suggests that the observed electrolyte effects of AZD9977 can be dependent on the specific mineralocorticoid present. nih.gov

Models of Diabetic Nephropathy

Preclinical studies have investigated the effects of AZD9977 in animal models of diabetic nephropathy (DN). One such model involves uni-nephrectomized db/db mice, which develop robust kidney damage. le.ac.uknih.gov In these studies, AZD9977 has been shown to reduce albuminuria and improve kidney histopathology. le.ac.uknih.govresearchgate.netplos.orgnih.gov These renoprotective effects were observed to be similar in extent to those seen with eplerenone, a classical MRA. nih.govplos.orgnih.govtandfonline.com

Another preclinical model utilized uni-nephrectomized rats subjected to aldosterone infusion and a high-salt diet, which induces renal injury. le.ac.ukresearchgate.netplos.orgnih.govplos.org Treatment with AZD9977 in this model also demonstrated organ protection, reducing albuminuria and improving renal pathology. le.ac.ukresearchgate.netplos.orgnih.govplos.org

These findings suggest that AZD9977, despite being a partial MR antagonist in vitro, is as efficacious as full MR antagonists like eplerenone in providing renal protection in these preclinical models of kidney disease. plos.org

Preclinical Findings in Diabetic Nephropathy Models

ModelTreatment Group(s)Key Outcome MeasuresAZD9977 EffectComparison to EplerenoneSource
Uni-nephrectomized db/db miceAZD9977, Eplerenone, VehicleAlbuminuria, Kidney HistopathologyDose-dependent reduction in albuminuria; Improved kidney histopathology. le.ac.uknih.govresearchgate.netplos.orgnih.govSimilar extent of reduction in albuminuria and improvement in histopathology. nih.govplos.orgnih.govtandfonline.com le.ac.uknih.govresearchgate.netplos.orgnih.govtandfonline.com
Uni-nephrectomized rats + Aldosterone + High Salt DietAZD9977, Eplerenone, VehicleUACR, Renal Pathology ScoresReduced UACR; Improved renal pathology scores (fibrosis, glomerular nephritis). le.ac.ukresearchgate.netplos.orgnih.govplos.orgSimilar protective effects. le.ac.ukresearchgate.netplos.orgnih.govplos.org le.ac.ukresearchgate.netplos.orgnih.govplos.org

UACR: Urinary Albumin to Creatinine Ratio

Acute Models for Investigation of Renal Electrolyte Excretion under Specific Agonist Conditions (e.g., Aldosterone vs. Fludrocortisone)

Studies investigating the acute effects of AZD9977 on renal electrolyte excretion have revealed differences compared to classical MRAs, particularly depending on the mineralocorticoid agonist used.

In preclinical studies using rats with constantly elevated endogenous aldosterone levels (e.g., on a low salt diet), AZD9977 did not significantly affect the urinary Na+/K+ ratio over a wide dose range. le.ac.uknih.govplos.orgnih.govnih.govoup.com This contrasts with eplerenone, which dose-dependently increased the urinary Na+/K+ ratio in these models. nih.govplos.orgnih.gov

However, when tested in rats using the synthetic mineralocorticoid fludrocortisone as the MR agonist, AZD9977 dose-dependently increased the urinary Na+/K+ ratio. tandfonline.comnih.govnih.gov This effect was similar to that observed with eplrocortisone in the presence of fludrocortisone. tandfonline.comnih.govnih.gov These findings suggest that the effect of AZD9977 on urinary electrolyte excretion in preclinical models is dependent on the specific mineralocorticoid agonist present. tandfonline.comnih.govnih.gov

The differentiated effect of AZD9977 on electrolyte excretion in the presence of aldosterone versus fludrocortisone in rats may explain the differing observations seen in preclinical rat studies (primarily using endogenous aldosterone) and initial clinical studies in humans (where fludrocortisone was used as an agonist to assess MR engagement). tandfonline.comnih.govnih.govnih.gov

Preclinical Findings on Acute Renal Electrolyte Excretion

Animal ModelMineralocorticoid Agonist UsedCompound TestedEffect on Urinary Na+/K+ RatioSource
RatsEndogenous AldosteroneAZD9977No significant effect over a wide dose range. le.ac.uknih.govplos.orgnih.govnih.govoup.com le.ac.uknih.govplos.orgnih.govnih.govoup.com
RatsEndogenous AldosteroneEplerenoneDose-dependently increased urinary Na+/K+ ratio. nih.govplos.orgnih.gov nih.govplos.orgnih.gov
RatsFludrocortisoneAZD9977Dose-dependently increased urinary Na+/K+ ratio. tandfonline.comnih.govnih.gov tandfonline.comnih.govnih.gov
RatsFludrocortisoneEplerenoneIncreased urinary Na+/K+ ratio. tandfonline.comnih.govnih.gov tandfonline.comnih.govnih.gov

These preclinical studies collectively highlight AZD9977's potential as an organ-protective agent in kidney disease models, while also demonstrating a distinct profile regarding acute electrolyte handling compared to classical MRAs, particularly in the context of different mineralocorticoid agonists.

Preclinical Findings: Mechanistic Efficacy and Organ Protection Mediated by Azd9977

Effects on Renal Histopathology and Function

Preclinical investigations have shown that AZD9977 positively impacts renal histopathology and function in animal models of chronic kidney disease (CKD). nih.govplos.org

Reduction of Albuminuria

Albuminuria is a key indicator of kidney damage. Preclinical studies in uni-nephrectomised db/db mice and uni-nephrectomised rats administered aldosterone (B195564) and a high-salt diet demonstrated that AZD9977 dose-dependently reduced albuminuria. nih.govplos.orgnih.gov This effect was observed to be similar in magnitude to that of eplerenone (B1671536) in these models. nih.govplos.orgnih.gov Pharmacokinetic-pharmacodynamic analysis indicated that AZD9977 achieved a similar reduction in urinary albumin-to-creatinine ratio (UACR) as eplerenone at corresponding exposures relative to their in vitro MR IC50 values, suggesting comparable efficacy on renal protection despite AZD9977 being a partial antagonist in vitro assays. plos.org

Here is a representative data illustration of the effect on albuminuria:

ModelTreatment GroupEffect on Albuminuria (vs Vehicle)
Uni-nephrectomised db/db miceAZD9977 (various doses)Dose-dependent reduction
Uni-nephrectomised rats (aldosterone/high salt)AZD9977 (various doses)Dose-dependent reduction
Uni-nephrectomised db/db miceEplerenone (various doses)Similar dose-dependent reduction
Uni-nephrectomised rats (aldosterone/high salt)Eplerenone (various doses)Similar dose-dependent reduction

Improvement of Kidney Histological Parameters

Beyond functional improvements, AZD9977 treatment also led to improvements in kidney histopathology in preclinical models. nih.govplos.orgnih.gov Studies in uni-nephrectomised db/db mice and uni-nephrectomised rats on an aldosterone and high-salt regimen showed that AZD9977 improved kidney histological parameters, similar to the effects observed with eplerenone. nih.govplos.orgnih.gov Specific improvements included reductions in renal fibrosis and glomerular nephritis scores. researchgate.net Coadministration of AZD9977 with enalapril (B1671234) showed an additive protective effect on kidney pathology scores. researchgate.net Histological analysis using techniques such as PAS staining has provided visual evidence of the protective effects of AZD9977 on glomerular and tubular structures. researchgate.net

Evidence of General Cardiorenal Protection

The preclinical data collectively suggest that AZD9977 provides general cardiorenal protection. nih.govplos.org This protective effect is attributed to its action as a selective MR modulator, which retains organ protection without causing acute changes in urinary electrolyte excretion in preclinical models, predicting a reduced risk of hyperkalemia. nih.govplos.orgnih.gov This is a key differentiator from traditional MRAs and highlights the potential of AZD9977 to address an unmet need in patients prone to hyperkalemia. plos.orgle.ac.uk

Modulation of Mineralocorticoid Receptor-Driven Pathophysiological Processes

Excessive mineralocorticoid receptor activation is a significant contributor to target organ dysfunction, vascular injury, and fibrosis. nih.govplos.orgnih.gov AZD9977 modulates these pathophysiological processes through its interaction with the MR. nih.govplos.org

Attenuation of Excess Mineralocorticoid Receptor Activation in Target Organs

AZD9977 functions as a selective MR modulator. nih.govplos.orgnih.gov While showing similar in vitro potency to eplerenone for the human MR, AZD9977's partial antagonist activity and unique cofactor recruitment profile differentiate it from classical MRAs. nih.govplos.orgnih.gov This distinct interaction allows AZD9977 to attenuate the detrimental effects of excess MR activation in target organs. nih.govplos.org Preclinical studies have confirmed robust MR engagement by AZD9977. oup.com

Impact on Vascular Injury and Fibrotic Pathways in Disease Models

Excessive MR activation promotes vascular injury and fibrosis in various organs. nih.govplos.orgnih.gov Preclinical studies have demonstrated that AZD9977 provides protection against end-organ inflammation and fibrosis in models such as uni-nephrectomized db/db obese mice and rats given aldosterone plus a high-salt diet. researchgate.net This protective effect against fibrosis is a crucial aspect of AZD9977's potential therapeutic benefit in diseases driven by excessive MR activation. nih.govplos.org

Preclinical Differentiation in Electrolyte Homeostasis Modulation

A key differentiating aspect of AZD9977 in preclinical studies is its distinct effect on electrolyte homeostasis compared to traditional MR antagonists nih.govplos.orgguidetopharmacology.org. This difference is particularly evident in its impact on the urinary sodium/potassium ratio.

Absence of Acute Effects on Urinary Sodium/Potassium Ratio in Aldosterone-Challenged Preclinical Models

In preclinical models challenged with aldosterone, AZD9977 did not acutely affect the urinary Na+/K+ ratio nih.govplos.orgnih.govresearchgate.netnih.govsemanticscholar.org. This was observed in studies involving salt-deprived rats, where AZD9977 administration did not alter the urinary Na+/K+ ratio, in contrast to eplerenone which caused a dose-dependent elevation plos.orgsemanticscholar.org. Similarly, in rats administered an NaCl bolus and a single dose of aldosterone, AZD9977 did not affect the urinary Na+/K+ ratio, while eplerenone dose-dependently increased it researchgate.net. This suggests that, in the presence of the physiological MR ligand aldosterone, AZD9977 has minimal acute effects on renal electrolyte handling nih.govsemanticscholar.org.

Below is a representative data illustration from preclinical studies comparing the acute effects of AZD9977 and eplerenone on the urinary Na+/K+ ratio in aldosterone-challenged rats.

Treatment Group (Aldosterone Challenge)Urinary Na+/K+ Ratio (Mean ± SEM)
VehicleValue ± SEM
AZD9977 (Dose 1)Value ± SEM
AZD9977 (Dose 2)Value ± SEM
Eplerenone (Dose 1)Value ± SEM
Eplerenone (Dose 2)Value ± SEM

Note: Specific numerical values for the urinary Na+/K+ ratio were not consistently provided in the search snippets in a format suitable for a precise data table without further context or the original study figures. The table above illustrates the typical structure of how such data would be presented, showing the comparison between groups.

Context-Dependent Electrolyte Effects with Synthetic Mineralocorticoids in Preclinical Studies

Interestingly, the effect of AZD9977 on electrolyte excretion in preclinical models appears to be context-dependent, particularly when a synthetic mineralocorticoid like fludrocortisone (B194907) is used instead of aldosterone nih.govsemanticscholar.orgresearchgate.net. Studies in rats have shown that AZD9977 dose-dependently increased the urinary Na+/K+ ratio when tested against fludrocortisone nih.govsemanticscholar.orgresearchgate.net. This contrasts with the findings in aldosterone-challenged models where AZD9977 had minimal effects on the urinary Na+/K+ ratio researchgate.netnih.govresearchgate.net. Eplerenone, on the other hand, increased the urinary Na+/K+ ratio regardless of whether the challenge was with fludrocortisone or aldosterone nih.govresearchgate.net. This difference in response to different mineralocorticoid agonists suggests a nuanced interaction of AZD9977 with the mineralocorticoid receptor depending on the specific ligand bound nih.govsemanticscholar.orgresearchgate.net.

The table below summarizes the contrasting effects of AZD9977 on the urinary Na+/K+ ratio in rats challenged with either aldosterone or fludrocortisone.

Mineralocorticoid ChallengeAZD9977 Effect on Urinary Na+/K+ RatioEplerenone Effect on Urinary Na+/K+ Ratio
AldosteroneMinimal/No effect researchgate.netnih.govresearchgate.netIncreased dose-dependently researchgate.netnih.govresearchgate.net
FludrocortisoneIncreased dose-dependently nih.govsemanticscholar.orgresearchgate.netIncreased dose-dependently nih.govresearchgate.net

This context-dependent effect on electrolyte excretion, particularly the absence of acute effects in aldosterone-challenged models, has led to the prediction that AZD9977 may have a reduced risk of hyperkalemia compared to traditional MR antagonists nih.govplos.orgresearchgate.netle.ac.uknih.govsemanticscholar.org.

Comparative Preclinical Analysis of Azd9977

Head-to-Head Comparisons with Steroidal Mineralocorticoid Receptor Antagonists (e.g., Eplerenone)

Head-to-head preclinical comparisons between AZD9977 and eplerenone (B1671536) have revealed both similarities in organ protection and key divergences in their molecular interactions and effects on electrolyte balance. nih.govnih.govtandfonline.com

Similarities in Organ Protective Efficacy across Disease Models

In various preclinical models of chronic kidney disease (CKD), including uni-nephrectomized db/db mice and uni-nephrectomized rats administered aldosterone (B195564) and a high-salt diet, AZD9977 demonstrated organ protective effects comparable to those of eplerenone. Both compounds dose-dependently reduced albuminuria, a marker of kidney damage, and improved kidney histopathology. nih.govnih.govle.ac.ukresearchgate.net This suggests that AZD9977 retains the beneficial organ-protective properties associated with MR blockade observed with steroidal MRAs. nih.govnih.gov

Divergences in Molecular Interaction and Co-factor Recruitment Profiles

AZD9977 exhibits a distinct molecular interaction pattern with the MR ligand-binding domain compared to eplerenone. nih.govnih.govplos.org Crystallographic analysis has shown that AZD9977's binding involves interactions with specific amino acid residues (Gln776, Arg817, Ser810, Ser811, Thr945, and Asn770) and an ordered water molecule near the interface between helices 3 and 5 of the MR. plos.org In contrast, eplerenone's interaction in this region appears to be primarily with Arg817. plos.org The interaction with Ser811, which is unique to the MR within the steroid receptor family, may contribute to AZD9977's selectivity profile. plos.org

Furthermore, AZD9977 displays a different pattern of recruitment of co-factor peptides compared to eplerenone in in vitro experiments. nih.govle.ac.uktandfonline.complos.orgresearchgate.netresearchgate.net While eplerenone acts as a full MR antagonist, AZD9977 is characterized as a partial MR antagonist and agonist in vitro, leading to an intermediate degree of co-factor recruitment. nih.govle.ac.ukresearchgate.nettandfonline.com This differential co-factor modulation is believed to underlie some of the distinct pharmacological properties of AZD9977. tandfonline.comtandfonline.com

Contrasting Acute Effects on Electrolyte Excretion in Preclinical Settings

A key difference observed in preclinical studies is the contrasting acute effects of AZD9977 and eplerenone on urinary electrolyte excretion. In acute testing in rats on a low-salt diet, AZD9977 did not significantly affect the urinary sodium/potassium (Na+/K+) ratio. nih.govnih.govresearchgate.net This is in stark contrast to eplerenone, which dose-dependently increased the urinary Na+/K+ ratio under the same conditions. nih.govnih.govresearchgate.net

However, it is important to note that the effect of AZD9977 on electrolyte excretion in preclinical models was dependent on the mineralocorticoid receptor agonist used. When fludrocortisone (B194907) was used instead of aldosterone in studies in healthy rats, AZD9977 did increase the urinary Na+/K+ ratio, suggesting a differential behavior depending on the specific agonist. tandfonline.comresearchgate.nettandfonline.com Despite this, studies using aldosterone consistently showed minimal effects of AZD9977 on urinary electrolytes compared to eplerenone. le.ac.uktandfonline.comresearchgate.netresearchgate.netresearchgate.net This preclinical observation suggested a potential for AZD9977 to provide organ protection with a reduced risk of hyperkalemia compared to steroidal MRAs. nih.govnih.govle.ac.ukresearchgate.netresearchgate.net

Here is a summary of key preclinical findings comparing AZD9977 and Eplerenone:

FeatureAZD9977EplerenoneSource(s)
Organ Protective EfficacySimilar to eplerenone in CKD modelsReduces albuminuria, improves histopathology nih.govnih.govle.ac.ukresearchgate.net
MR Interaction PatternDistinct, interacts with specific residuesDifferent from AZD9977 nih.govnih.govplos.org
Co-factor RecruitmentDistinct pattern, partial antagonistDifferent pattern, full antagonist nih.govle.ac.uktandfonline.complos.orgresearchgate.netresearchgate.net
Acute effect on urinary Na+/K+Minimal effect (with aldosterone)Dose-dependently increases Na+/K+ ratio nih.govnih.govle.ac.ukresearchgate.netresearchgate.netresearchgate.net
In vitro MR Potency (human)Similar to eplerenoneSimilar to AZD9977 nih.govnih.gov

Combinatorial Preclinical Therapeutic Strategies

Preclinical investigations have also explored the potential benefits of co-administering AZD9977 with other standard therapies for cardiorenal diseases, such as Renin-Angiotensin-Aldosterone System (RAAS) inhibitors like enalapril (B1671234).

Co-administration Studies with Renin-Angiotensin-Aldosterone System Inhibitors (e.g., Enalapril)

Studies have been conducted to evaluate the effects of combining AZD9977 with enalapril, an ACE inhibitor, in preclinical models. In a disease model for diabetic nephropathy where eplerenone and enalapril had previously shown additive effects on slowing kidney deterioration, co-administration of either AZD9977 or eplerenone with enalapril had an apparent additive effect on reducing urinary albumin excretion rate (UAE), although this reduction was not always statistically significant. nih.gov

Assessment of Additive or Synergistic Organ Protective Effects in Preclinical Disease Models

While some studies suggested an apparent additive effect when AZD9977 was combined with enalapril in reducing albuminuria nih.gov, the extent of additive or synergistic organ protective effects in preclinical disease models requires further detailed assessment. Preclinical studies involving other non-steroidal MRAs in combination with agents like SGLT2 inhibitors have demonstrated synergistic effects in reducing proteinuria and cardiac/renal fibrosis oup.com, suggesting the potential for beneficial combinations involving novel MR modulators like AZD9977. However, specific detailed research findings on synergistic organ protective effects of AZD9977 explicitly in combination with enalapril in preclinical models, beyond the observed additive effect on albuminuria, were not prominently detailed in the reviewed literature.

Advanced Molecular and Structural Research on Azd9977

Analysis of AZD9977 Interaction with Mineralocorticoid Receptor Mutants (e.g., Met777Val)

Research into the interaction of AZD9977 with mutant forms of the mineralocorticoid receptor, such as the Met777Val (M777V) mutation, has provided critical insights into its distinct mechanism of action compared to traditional MR antagonists like eplerenone (B1671536). The Met777 residue is situated in proximity to the activation function 2 (AF2) surface of the MR ligand-binding domain (LBD), a region crucial for co-regulator interactions nih.govsci-hub.se. Studies on the closely related glucocorticoid receptor (GR) have shown that the corresponding residue (Val571) and mutations at this position can influence ligand selectivity and transcriptional activity, suggesting a significant role for Met777 in mediating MR function nih.gov.

To investigate the importance of Met777 for AZD9977 activity, reporter gene assays were conducted using the MR M777V mutant. These assays demonstrated a marked difference in the functional profile of AZD9977 compared to eplerenone on this specific mutant receptor nih.govsci-hub.seplos.orgresearchgate.net. While eplerenone maintained its full antagonistic properties on the MR M777V mutant, AZD9977 exhibited a significantly altered behavior nih.govsci-hub.se. AZD9977 was largely unable to block aldosterone-mediated activation of the MR M777V mutant nih.govsci-hub.seplos.orgresearchgate.net. Furthermore, in the absence of aldosterone (B195564), AZD9977 caused nearly full activation of the MR M777V mutant nih.govsci-hub.seplos.orgresearchgate.net. This contrasts sharply with its partial antagonist activity observed on the wild-type human MR, where it suppresses approximately 69% of aldosterone-activated MR activity nih.govsci-hub.seplos.org.

These findings strongly suggest that the Met777 residue is critically involved in how AZD9977 modulates the MR nih.gov. The differential response of the M777V mutant to AZD9977 versus eplerenone indicates that these ligands exploit distinct intramolecular communication pathways within the receptor to exert their effects on the AF2 surface and subsequent co-regulator recruitment nih.gov.

Elucidation of Intramolecular Communication Pathways Exploited by AZD9977 for Receptor Modulation

The unique interaction pattern of AZD9977 with the MR ligand-binding domain (LBD) is central to its mechanism as a selective MR modulator. X-ray crystallography has been instrumental in elucidating the structural basis of this interaction, providing a detailed view of how AZD9977 binds to the MR LBD (PDB entry 5MWP) nih.govplos.orgresearchgate.netproteopedia.org.

The crystal structure reveals that AZD9977 establishes a distinct set of interactions within the ligand-binding pocket compared to steroidal antagonists like eplerenone nih.govplos.orgresearchgate.net. Specifically, the amide extension of AZD9977 is positioned near the interface between helices 3 and 5, with its oxygen atom capable of forming hydrogen bonds with residues such as Gln776, Arg817, Ser810, and an ordered water molecule nih.govplos.orgresearchgate.net. At the opposing end of the binding pocket, the N-methyl-acetamide side chain of AZD9977 is optimally oriented to form a direct interaction with Thr945 and a bidentate interaction with Asn770 nih.govplos.orgresearchgate.net. Additionally, the 3,4-dihydro-2H-1,4-benzoxazine oxygen of AZD9977 is positioned to interact with one of the rotamers of Ser811, a residue unique to MR within the steroid receptor family, potentially contributing to AZD9977's selectivity profile nih.govresearchgate.net.

In contrast, the binding mode of eplerenone differs significantly. For instance, the eplerenone γ-lactone interacts with Thr945 but is further from Asn770, showing only a weak interaction nih.govplos.orgresearchgate.net. The eplerenone 3-keto group is more distant from the helix 3-5 interface and appears to interact directly only with Arg817 nih.govplos.orgresearchgate.net.

The unique binding mode and the resulting conformational changes induced by AZD9977 lead to a distinct recruitment profile of co-factor peptides compared to eplerenone nih.govplos.orgresearchgate.netprimaryaldosteronism.orgle.ac.uk. This differential co-regulator interaction is a key aspect of how AZD9977 modulates the MR, leading to a functional profile that separates organ protection from significant effects on electrolyte excretion, unlike conventional MR antagonists nih.govprimaryaldosteronism.orgnih.govacs.org. The ability of AZD9977 to induce a unique protein conformation in the MR, distinct from that induced by antagonists, is believed to modify the receptor's interaction pattern with transcriptional co-activators, thereby exploiting specific intramolecular communication pathways for its selective modulatory effects nih.gov.

Future Directions and Unresolved Questions in Academic Research on Azd9977

Comprehensive Elucidation of Downstream Signaling Cascades and Transcriptional Regulation

While AZD9977 is known to act as a selective MR modulator with a unique cofactor recruitment profile compared to steroidal MR antagonists, the precise downstream signaling cascades and transcriptional programs it influences require more detailed investigation. Research is needed to fully map the specific genes and pathways regulated by AZD9977 in various cell types and tissues relevant to cardiorenal diseases. Understanding how its distinct interaction with the MR translates into differential gene expression compared to full antagonists will provide crucial insights into its mechanism of organ protection and its reduced effects on electrolyte balance. plos.orgresearchgate.net Further studies utilizing techniques such as RNA sequencing, proteomics, and detailed molecular interaction analyses are essential to build a comprehensive picture of AZD9977's cellular effects.

Characterization of Novel Therapeutic Applications and Pathways Beyond Current Preclinical Indications

Current preclinical research on AZD9977 has primarily focused on its potential in cardiorenal diseases. plos.orgnih.govnih.gov Future academic research should explore potential novel therapeutic applications and investigate its effects on pathways beyond the currently explored indications. This could involve studying its impact on other conditions where MR activation plays a role, such as metabolic disorders, inflammatory conditions, or specific types of vascular dysfunction. Identifying and characterizing these novel applications would broaden the potential clinical utility of AZD9977 and provide a deeper understanding of the multifaceted roles of MR modulation.

Development of Refined Preclinical Models to Further Discern Mechanistic Nuances and Predict Response

The observed differences in AZD9977's effects on electrolyte excretion between rodent models (using aldosterone) and early human studies (using fludrocortisone) highlight the need for refined preclinical models. researchgate.netsemanticscholar.org Future research should focus on developing and utilizing preclinical models that can more accurately predict the human response to AZD9977, particularly concerning electrolyte handling and tissue-specific effects. This might involve developing models with inducible MR activation, using different MR agonists, or employing more complex in vitro systems that better recapitulate the in vivo environment and the interplay between different cell types. frontiersin.org Such refined models would be invaluable for dissecting the mechanistic nuances of AZD9977's action and improving the translatability of preclinical findings to clinical outcomes. frontiersin.org

Q & A

Q. What are best practices for sharing this compound-related datasets while protecting intellectual property?

  • Methodological Answer : Deposit raw data in public repositories (e.g., Figshare, Gene Expression Omnibus) under embargo until manuscript acceptance. Use material transfer agreements (MTAs) for proprietary compounds. For patented derivatives, collaborate with institutional technology transfer offices to ensure compliance with licensing terms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.